molecular formula C7H15ClN2O B1469900 N-(3-Pyrrolidinyl)propanamide hydrochloride CAS No. 2204054-08-8

N-(3-Pyrrolidinyl)propanamide hydrochloride

Cat. No.: B1469900
CAS No.: 2204054-08-8
M. Wt: 178.66 g/mol
InChI Key: KUGXLAWQKPBBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-pyrrolidin-3-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGXLAWQKPBBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyrrolidinyl)propanamide hydrochloride typically involves the reaction of 3-pyrrolidinylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other appropriate purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyrrolidinyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-Pyrrolidinyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Pyrrolidinyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Propanamide: A primary carboxylic acid amide with a simpler structure.

    N-(3-Pyrrolidinyl)acetamide: A related compound with an acetamide group instead of a propanamide group.

Uniqueness

N-(3-Pyrrolidinyl)propanamide hydrochloride is unique due to the presence of both the pyrrolidine ring and the propanamide group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Biological Activity

N-(3-Pyrrolidinyl)propanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a propanamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to alterations in their activity and function. Studies suggest that the compound may modulate signaling pathways involved in pain perception, inflammation, and other physiological processes.

Biological Activities

  • Analgesic Effects : Research indicates that this compound exhibits analgesic properties. It has been evaluated in various pain models, showing efficacy in reducing pain responses comparable to conventional analgesics.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests its role as a therapeutic agent in inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by oxidative stress, which is critical for neurodegenerative diseases.

Case Studies and Experimental Data

A variety of studies have investigated the pharmacological properties of this compound:

  • In vitro Studies : In cell culture models, the compound exhibited significant inhibition of inflammatory mediators when tested against lipopolysaccharide (LPS)-stimulated microglial cells. These findings highlight its potential for treating neuroinflammatory conditions .
  • In vivo Studies : Animal models have shown that administration of this compound leads to reduced pain sensitivity and inflammation markers, suggesting its therapeutic applicability .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameAnalgesic ActivityAnti-inflammatory ActivityNeuroprotective Effects
N-(3-Pyrrolidinyl)propanamide HClHighModerateYes
2-Amino-6-trifluoromethyl-pyridineModerateHighNo
3-AminopropanamideLowModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Pyrrolidinyl)propanamide hydrochloride
Reactant of Route 2
N-(3-Pyrrolidinyl)propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.